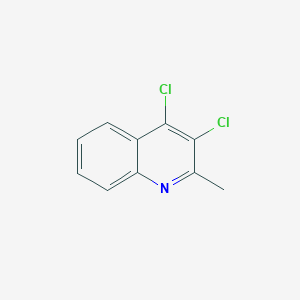

3,4-Dichloro-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63010-75-3 |

|---|---|

Molecular Formula |

C10H7Cl2N |

Molecular Weight |

212.07 g/mol |

IUPAC Name |

3,4-dichloro-2-methylquinoline |

InChI |

InChI=1S/C10H7Cl2N/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |

InChI Key |

BGGKGBKJBLISAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1Cl)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3,4 Dichloro 2 Methylquinoline

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary mode of reaction for 3,4-Dichloro-2-methylquinoline. The electron-withdrawing nitrogen atom in the quinoline (B57606) ring activates the chlorine atoms, particularly the one at the C-4 position (the γ-position relative to the nitrogen), making them effective leaving groups.

The chlorine atom at the C-4 position of the quinoline nucleus is significantly more reactive towards nucleophiles than the chlorine at the C-2 position. This enhanced reactivity is due to the greater ability of the ring nitrogen to stabilize the Meisenheimer-like intermediate formed during the attack at C-4.

Research on analogous 2,4-dihaloquinolines has demonstrated this regioselectivity. For instance, the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with sodium azide (B81097) results in the selective substitution of the C-4 chlorine to yield 4-azido-2-chloro-8-methylquinoline. mdpi.org Similarly, reacting 2,4-dichloro-8-methylquinoline with thiourea (B124793) in boiling ethanol (B145695) leads to the substitution at the C-4 position, which upon workup can yield thione derivatives. mdpi.com This preferential reaction at the C-4 position allows for the selective introduction of various nucleophiles, including amines, thiols, and alkoxides, to generate a diverse array of 4-substituted-2-chloro-quinoline derivatives.

The chlorine atom at the C-2 position is generally less reactive towards nucleophilic displacement. mdpi.com This is because the nitrogen atom is less effective at stabilizing the transition state for nucleophilic attack at the adjacent C-2 (α) position compared to the C-4 (γ) position.

However, substitution at C-2 is not impossible and can be achieved under more forcing conditions or by modifying the substrate. For example, once the C-4 position has been functionalized, subsequent reactions can target the C-2 position. The presence of a different group at C-4 can influence the reactivity at C-2. Studies have shown that after the initial selective reaction at C-4, a subsequent nucleophilic substitution at C-2 can be carried out, sometimes requiring higher temperatures or different solvents to proceed efficiently. mdpi.org

The success of nucleophilic substitution reactions hinges on the ability of the displaced group to depart as a stable species. Halides, such as chloride (Cl-), are generally good leaving groups because they are the conjugate bases of strong acids and are stable as anions. medlifemastery.comlibretexts.org In the context of this compound, the chloride ions are excellent leaving groups, facilitating nucleophilic attack.

The nature of the leaving group at a specific position can be critical for subsequent transformations. For instance, in a study on a related quinoline system, it was observed that while the C-2 chlorine was unreactive towards hydrazinolysis, converting it to an ethylthio group (-SC2H5) rendered the position susceptible to displacement by hydrazine. mdpi.com This demonstrates that the chloro group can be replaced by a superior leaving group to enable further functionalization at less reactive sites like the C-2 position. mdpi.com

Reduction Reactions to Tetrahydroquinoline Derivatives

The quinoline ring system can be reduced to form the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation saturates the heterocyclic portion of the molecule, leading to a significant change in its three-dimensional structure and chemical properties.

Various reducing agents can be employed for this purpose. Common laboratory reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are often used to reduce quinoline derivatives. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, is also a highly effective method. prepchem.comnih.gov The choice of reducing agent and reaction conditions can sometimes influence the stereochemical outcome of the reduction, especially when new chiral centers are formed. nih.govrsc.org For this compound, reduction would yield 3,4-dichloro-2-methyl-1,2,3,4-tetrahydroquinoline, a scaffold with increased flexibility compared to the planar starting material.

Annulation Reactions and Fused Heterocyclic System Formation

Annulation reactions involve the construction of a new ring onto an existing molecular framework. For this compound, the reactive methyl group at the C-2 position serves as a handle for such transformations.

A novel and efficient method for the synthesis of 2-arylated quinolines involves a [5+1] annulation reaction between 2-methylquinolines and diynones. rsc.orgnih.gov This reaction proceeds under catalyst-free and solvent-free conditions, making it an atom-economic and environmentally benign process. rsc.org The reaction mechanism is proposed to involve the initial Michael addition of the enamine, formed from the 2-methylquinoline (B7769805), to the diynone. This is followed by an intramolecular annulation and subsequent aromatization to yield the 4-(quinolin-2-yl)phenol (B7789039) product. rsc.org

While this specific reaction has not been reported with this compound as the starting material, studies have shown its successful application with other halogenated 2-methylquinolines. For example, 6,7-dichloro-2-methylquinoline (B1334107) reacts with 1,5-diphenylpenta-1,4-diyn-3-one to afford the corresponding 2-arylated quinoline product in good yield. rsc.orgrsc.org This suggests that this compound would be a viable substrate for this type of transformation.

Table 1: Examples of [5+1] Annulation with Substituted 2-Methylquinolines and Diynones

| 2-Methylquinoline Substrate | Diynone Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylquinoline | 1,5-Diphenylpenta-1,4-diyn-3-one | 4-(Quinolin-2-yl)-2,6-diphenylphenol | 85 | rsc.org |

| 6-Bromo-2-methylquinoline | 1,5-Diphenylpenta-1,4-diyn-3-one | 4-(6-Bromoquinolin-2-yl)-2,6-diphenylphenol | 77 | rsc.org |

| 7-Chloro-2-methylquinoline | 1,5-Diphenylpenta-1,4-diyn-3-one | 4-(7-Chloroquinolin-2-yl)-2,6-diphenylphenol | 60 | rsc.org |

| 6,7-Dichloro-2-methylquinoline | 1,5-Diphenylpenta-1,4-diyn-3-one | 4-(6,7-Dichloroquinolin-2-yl)-2,6-diphenylphenol | 73 | rsc.orgrsc.org |

| 6-Ethoxy-2-methylquinoline | 1,5-Diphenylpenta-1,4-diyn-3-one | 4-(6-Ethoxyquinolin-2-yl)-2,6-diphenylphenol | 75 | rsc.org |

Formation of Quinoline-Quinoxaline Hybrid Structures

The synthesis of complex heterocyclic systems is a significant area of medicinal chemistry. One such transformation involving a related compound is the formation of quinoline-quinoxaline hybrid structures. While direct studies on this compound are not extensively documented in this specific reaction, the reactivity of a closely related analog, 3,4-dichloro-6-methoxy-2-methylquinoline, provides a strong indication of this potential transformation.

In a notable study, 3,4-dichloro-6-methoxy-2-methylquinoline was treated with o-phenylenediamine (B120857) to yield the novel tetracyclic product, 2-methoxy-6-methyl-7,7a,11a,12-tetrahydroquinolino[3,4-b]quinoxaline. This reaction proceeds via a nucleophilic substitution mechanism where the amino groups of o-phenylenediamine attack the electrophilic carbon atoms at the 3- and 4-positions of the quinoline ring, leading to the displacement of the chlorine atoms and subsequent ring closure.

Table 1: Formation of a Quinoline-Quinoxaline Hybrid from a this compound Analog

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3,4-Dichloro-6-methoxy-2-methylquinoline | o-Phenylenediamine | 2-Methoxy-6-methyl-7,7a,11a,12-tetrahydroquinolino[3,4-b]quinoxaline | Nucleophilic Aromatic Substitution / Cyclization |

This reaction highlights the potential of this compound to serve as a scaffold for the synthesis of intricate, fused heterocyclic systems with potential biological activities. The presence of the two chlorine atoms facilitates the construction of the quinoxaline (B1680401) moiety fused to the quinoline core.

Functionalization of the Methyl Group and Side Chains

The methyl group at the 2-position of the quinoline ring, also known as a quinaldine (B1664567) moiety, is activated and can participate in a variety of chemical transformations. This reactivity allows for the introduction of diverse side chains and the construction of more complex molecular architectures.

One of the most common reactions involving the 2-methyl group is the Perkin condensation reaction with aromatic aldehydes. This reaction typically takes place in the presence of acetic anhydride (B1165640) and leads to the formation of (E)-2-styrylquinolines. While traditional methods require high temperatures and long reaction times, newer, more efficient protocols have been developed.

Another important transformation is the oxidative C(sp³)–H functionalization . This approach allows for the direct coupling of the methyl group with other molecules. For instance, 2-methylquinolines can undergo condensation reactions with ortho-phenylenediamines or 2-aminobenzenethiols in the presence of an iodine-DMSO oxidative system to form quinoline-benzimidazole and -benzothiazole hybrids, respectively. chim.it This strategy provides a direct route to complex heterocyclic structures from the relatively simple methylquinoline precursor.

Furthermore, the methyl group can be functionalized through acid-catalyzed reactions with aldehydes. These reactions have gained popularity as they offer an alternative to the harsher conditions of the Perkin reaction for preparing 2-alkenylquinolines. chim.it

Table 2: Representative Reactions for the Functionalization of the 2-Methyl Group in Quinolines

| Reaction Type | Reagents/Conditions | Product Type |

| Perkin Condensation | Aromatic aldehydes, Acetic anhydride, Reflux | (E)-2-Styrylquinolines |

| Oxidative C(sp³)–H Functionalization | o-Phenylenediamines or 2-Aminobenzenethiols, I₂-DMSO | Quinoline-benzimidazole or -benzothiazole hybrids |

| Acid-Catalyzed Condensation | Aldehydes, Lewis or Brønsted acid | 2-Alkenylquinolines |

These examples demonstrate the versatility of the 2-methyl group in this compound for the synthesis of a wide range of derivatives with potential applications in materials science and medicinal chemistry.

General Stability and Reactivity Profiles

The primary mode of reactivity for the quinoline core involves nucleophilic aromatic substitution (SNAr) at the positions bearing the chlorine atoms. The chlorine atoms at the 2- and 4-positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom in the pyridine (B92270) ring. Studies on various chloroquinolines have shown that the reactivity of the chlorine atoms can differ based on their position. For example, in reactions with some nucleophiles, the 4-chloro substituent can be more reactive than the 2-chloro substituent. researchgate.net

The compound can undergo reactions with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield substituted quinoline derivatives. The specific conditions required for these substitutions, such as the choice of solvent and the use of a base, can influence the outcome and regioselectivity of the reaction.

In addition to nucleophilic substitution, the quinoline ring can also undergo other transformations. For instance, the nitrogen atom can be oxidized to form the corresponding N-oxide. Reduction of the quinoline ring can lead to tetrahydroquinoline derivatives.

Regarding degradation, quinoline and its derivatives can be degraded by microorganisms through various metabolic pathways. nih.gov The stability of halogenated quinolines in the environment and their potential for biodegradation are areas of ongoing research. The photodegradation of some quinoline derivatives has also been studied, revealing cleavage of bonds adjacent to certain functional groups upon irradiation. mdpi.com

Table 3: General Reactivity Profile of Chloro-Substituted Quinolines

| Reaction Type | Position(s) Involved | Common Reagents | Product Type |

| Nucleophilic Aromatic Substitution | C-2, C-4 | Amines, Thiols, Alkoxides | 2- and/or 4-substituted quinolines |

| Oxidation | N-1 | Peroxy acids | Quinoline N-oxides |

| Reduction | Pyridine ring | Reducing agents (e.g., H₂, catalyst) | Tetrahydroquinolines |

Advanced Spectroscopic and Structural Characterization of 3,4 Dichloro 2 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 3,4-dichloro-2-methylquinoline, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern of the quinoline (B57606) ring. For instance, in derivatives of 2-methylquinoline (B7769805), the methyl group protons typically appear as a singlet in the ¹H NMR spectrum. nih.govrsc.org The aromatic protons on the quinoline core resonate in the downfield region, typically between δ 7.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns being highly dependent on the nature and position of other substituents.

Similarly, the ¹³C NMR spectrum offers a detailed map of the carbon skeleton. The carbon of the methyl group at the C-2 position gives a characteristic signal in the aliphatic region. rsc.org The carbons of the quinoline ring system appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing or -donating effects of the substituents. researchgate.netipb.pt The presence of chlorine atoms at the C-3 and C-4 positions significantly influences the chemical shifts of the adjacent carbon atoms.

Table 1: Representative NMR Data for Substituted Quinolines

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 6,8-dichloro-2-methylquinoline-4-carboxylic acid | ¹H | 7.5–8.5 (aromatic protons), 12–13 (carboxylic acid proton) |

| 4-methylquinolin-2(1H)-one | ¹H | 12.88 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 6.0 Hz, 2H), 7.31 – 7.15 (m, 1H), 6.61 (s, 1H), 2.52 (s, 3H) |

| 4-methylquinolin-2(1H)-one | ¹³C | 164.56, 149.34, 138.29, 130.50, 124.35, 122.49, 120.43, 116.74, 19.19 |

| 3,4-dichloro-6-methoxy-2-methylquinoline | ¹H | 7.56-8.01 (m, 3H, aromatic), 3.83 (s, 3H, OCH3), 2.62 (s, 3H, CH3) |

Note: Data is compiled from various sources and represents typical chemical shift ranges. Specific values can vary based on solvent and experimental conditions. rsc.orgasianpubs.org

While standard ¹H and ¹³C NMR are powerful for static structural confirmation, advanced techniques like dynamic NMR (DNMR) can probe motional processes within the molecule. One such process is the rotation of the methyl group at the C-2 position. The barrier to this rotation can be influenced by the steric bulk of adjacent substituents. rsc.org In some quinoline derivatives, a very low barrier to methyl torsion has been observed, which can be a challenge for spectral analysis. researchgate.net

Furthermore, in certain substituted quinolines, the presence of different conformers or rotamers can be detected. mdpi.com These rotamers may arise from restricted rotation around single bonds, for example, the bond connecting the quinoline ring to a substituent. DNMR studies can determine the energy barriers for the interconversion between these rotamers. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.

The IR and Raman spectra of this compound and its derivatives exhibit a series of characteristic absorption bands that can be assigned to specific vibrational modes of the molecule. For instance, the C-Cl stretching modes are typically found in the 850–550 cm⁻¹ region. arabjchem.org The stretching and bending vibrations of the methyl group also give rise to distinct peaks. arabjchem.org

The quinoline ring itself has a set of characteristic stretching and bending vibrations. researchgate.netarabjchem.org The positions of these bands can be sensitive to the substitution pattern. For example, the C=C and C=N stretching vibrations within the quinoline ring are often observed in the 1600-1500 cm⁻¹ region. nih.govarabjchem.org

Table 2: Characteristic Vibrational Frequencies for Substituted Quinolines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H stretching (aromatic) | 3120 - 3000 | IR, Raman |

| C-H stretching (methyl) | 2970 - 2920 | IR, Raman |

| C=O stretching | 1678 - 1652 | IR |

| C=C/C=N stretching (quinoline ring) | 1607 - 1578 | IR, Raman |

| C-H bending (methyl) | 1440, 1370, 1024 | IR, Raman |

| C-Cl stretching | 850 - 550 | IR, Raman |

Note: Data is compiled from various sources and represents typical frequency ranges. nih.govarabjchem.org

To aid in the assignment of complex vibrational spectra, theoretical calculations are often employed. Methods like Density Functional Theory (DFT) can be used to calculate the vibrational frequencies and intensities of a molecule. researchgate.netarabjchem.org These theoretical predictions, when compared with experimental IR and Raman spectra, allow for a more confident assignment of the observed bands.

Force field calculations can also be used to model the vibrational behavior of quinoline and its derivatives. researchgate.net By fitting the calculated frequencies to the experimental data, a set of scale factors can be obtained. These scale factors can then be transferred to predict the vibrational spectra of related molecules with a high degree of accuracy. researchgate.net Such theoretical studies have shown that quinoline, isoquinoline, and naphthalene (B1677914) are structurally similar in terms of their force fields and vibrational spectra. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can help to confirm the positions of the substituents. For example, the loss of a chlorine radical (Cl•) is a common fragmentation pathway for chlorinated compounds. libretexts.org The fragmentation of the alkyl side chain can also provide clues about its structure and attachment point. cdnsciencepub.commcmaster.ca In methylquinolines, fragmentation often proceeds through the loss of HCN from the molecular ion or fragment ions. cdnsciencepub.com

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. scienceready.com.au In the study of quinoline derivatives, mass spectrometry provides crucial information, particularly in identifying the presence and position of substituents like halogens. internationalscholarsjournals.com

For chloro-substituted quinolines, the mass spectrum exhibits a characteristic isotopic pattern for chlorine, which exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. internationalscholarsjournals.com Consequently, a molecule containing one chlorine atom will show two molecular ion peaks ([M]⁺ and [M+2]⁺) with a 3:1 intensity ratio. For dichloro-substituted compounds like this compound, this pattern becomes a triplet, which is a key signature for their identification. internationalscholarsjournals.com

The fragmentation of alkylquinolines, including methylquinolines, is analogous to that of alkylbenzenes and often involves rearrangement of the molecular ion before fragmentation. cdnsciencepub.com A common fragmentation pathway for monomethylquinolines is the loss of a hydrogen atom to form an [M-1]⁺ ion, followed by the loss of hydrogen cyanide (HCN). cdnsciencepub.com For dimethylquinolines, a prominent fragmentation pathway is the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, which can then further fragment by losing HCN. cdnsciencepub.com

In more complex quinolone structures, fragmentation often occurs at the substituents. nih.govresearchgate.net For example, compounds with a cyclopropyl (B3062369) group at the N-1 position typically show a characteristic loss of the cyclopropyl radical. nih.govresearchgate.net Similarly, substituents at the C-7 and C-8 positions can undergo cleavage. nih.gov The primary fragmentation of some halogenated quinoline anilides involves the breaking of the acyclic amide bond. internationalscholarsjournals.com

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of these compounds by providing highly accurate mass measurements. iucr.org

Table 1: Predicted Fragmentation of this compound

| Fragment | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C₁₀H₇Cl₂N]⁺ | 211/213/215 | Molecular ion peak (triplet due to two Cl atoms) |

| [C₁₀H₆Cl₂N]⁺ | 210/212/214 | Loss of a hydrogen radical (•H) |

| [C₉H₄Cl₂N]⁺ | 196/198/200 | Loss of a methyl radical (•CH₃) |

| [C₁₀H₇ClN]⁺ | 176/178 | Loss of a chlorine radical (•Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org Quinoline and its derivatives are known to absorb light in the UV region due to π→π* transitions within the aromatic system. vulcanchem.comresearchgate.net The absorption properties are influenced by the solvent and the nature of the substituents on the quinoline ring. researchgate.netmdpi.com

For halogenated quinolines, strong absorbance is typically observed in the 250–300 nm range. vulcanchem.com The presence of electron-withdrawing groups like chlorine can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on their position and interaction with the π-system. Generally, conjugation and the presence of auxochromes (like -OH or -NH₂) or chromophores (like -NO₂) lead to a red shift, moving the absorption to longer wavelengths. mdpi.com

A study on various quinoline derivatives showed that their absorption spectra can range from 300 to 500 nm. researchgate.net The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, are key to understanding the reactivity and stability of these molecules. researchgate.netnih.gov The presence of low-energy orbitals in some quinoline derivatives suggests that the quinoline moiety can act as an electron donor upon photon absorption, leading to charge transfer (CT) transitions. mdpi.com

Table 2: General UV-Vis Absorption Ranges for Quinoline Derivatives

| Compound Type | Typical Absorption Range (nm) | Type of Transition | Reference |

|---|---|---|---|

| Halogenated Quinolines | 250 - 300 | π→π* | vulcanchem.com |

| General Quinoline Derivatives | 300 - 500 | π→π* and n→π* | researchgate.net |

X-ray Crystallography and Solid-State Analysis

Crystal Data and Molecular Conformation

The crystal structures of several chlorinated quinoline derivatives have been determined, revealing that they often crystallize in monoclinic or triclinic space groups. smolecule.com For instance, some chlorinated quinoline compounds have been reported to crystallize in the monoclinic space group P2₁/c or the triclinic space group P-1. uomphysics.netsmolecule.com

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related compounds provides insight into what can be expected. For example, the structure of 8-methoxy-2-methylquinolin-4-ol shows a planar quinoline moiety. uomphysics.net

Table 3: Representative Crystal Data for a Substituted Quinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Z (molecules per unit cell) | 4 |

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) and Molecular Packing

The way molecules pack in a crystal is governed by various intermolecular interactions, including hydrogen bonds, π-π stacking, and halogen-halogen interactions. nih.govias.ac.in These interactions are crucial in stabilizing the crystal lattice. rasayanjournal.co.in

Hydrogen bonds, though weaker than covalent bonds, play a significant role in the supramolecular assembly of quinoline derivatives. rsc.orgiucr.org C-H···N and C-H···O hydrogen bonds are commonly observed, linking molecules into dimers, chains, or more complex three-dimensional networks. uomphysics.netiucr.org

π-π stacking interactions occur between the aromatic rings of adjacent molecules. nih.govwikipedia.org These can be face-to-face (sandwich) or, more commonly, parallel-displaced (staggered) arrangements. wikipedia.org The presence of substituents affects the nature and strength of these interactions. rsc.org In some quinoline derivatives, π-π stacking interactions contribute to the formation of layered or columnar structures in the crystal. iucr.orggrafiati.com

Table 4: Common Intermolecular Interactions in Quinoline Derivatives

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Formation of bonds like C-H···N, C-H···O, and O-H···O, leading to the formation of dimers, chains, and networks. uomphysics.netiucr.org |

| π-π Stacking | Attractive non-covalent interactions between aromatic rings, contributing to the stability of the crystal lattice. nih.govwikipedia.org |

Computational and Theoretical Studies on 3,4 Dichloro 2 Methylquinoline

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. scirp.org It is widely used to determine optimized geometries, electronic properties, and thermodynamic parameters. nih.gov For studying excited-state properties, such as electronic absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. rsc.orgscience.gov

The initial step in the computational analysis of 3,4-dichloro-2-methylquinoline involves geometry optimization. This process uses DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. researchgate.netdergipark.org.tr The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For example, in a study on 6-chloroquinoline, the calculated average C-H bond length of 1.084 Å was found to be in good agreement with experimental data. dergipark.org.tr

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline (B57606) | -6.646 | -1.816 | 4.830 |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | -6.430 | -2.650 | 3.780 |

| Clevudine | -7.149 | -2.984 | 4.165 |

| Telbivudine | -7.982 | -1.296 | 6.686 |

Table of representative calculated HOMO-LUMO energies for quinoline and related compounds. Data sourced from references scirp.orgresearchgate.netnih.gov.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. nih.gov

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of molecules like this compound. researchgate.net The calculated vibrational frequencies correspond to specific molecular motions, such as C-H stretching, C-Cl stretching, and ring deformation modes. dergipark.org.trdergipark.org.tr Theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical calculations help in the assignment of complex spectra and provide a deeper understanding of the electronic environment of the nuclei. dergipark.org.tr

Electronic Spectroscopy: TD-DFT is employed to calculate the electronic absorption spectra (UV-Vis) by determining the energies of vertical electronic transitions and their corresponding oscillator strengths (f). scirp.orgbjp-bg.com These calculations can identify the nature of the electronic transitions, often corresponding to HOMO→LUMO or other orbital transitions, providing insight into the molecule's photophysical properties. science.gov

| Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| C2 | 159.8 | 160.6 |

| C5 | 160.9 | 172.4 |

Comparison of experimental and calculated ¹³C NMR chemical shifts for 4-amino-2-methyl-8-(trifluoromethyl)quinoline, demonstrating the predictive accuracy of DFT calculations. Data sourced from reference dergipark.org.tr.

The stability of this compound can be assessed by calculating its thermodynamic properties. DFT computations can determine standard thermodynamic functions such as heat capacity (C), entropy (S), and enthalpy (H) at various temperatures. researchgate.net These parameters are derived from the vibrational frequency calculations and are crucial for predicting the spontaneity and equilibrium of chemical reactions. scirp.orgbjp-bg.com For instance, studies on 2-methylquinoline (B7769805) and 2-chloroquinoline (B121035) have determined their phase transition thermodynamic properties, including enthalpy, entropy, and Gibbs energy, which are vital for understanding their quality and stability. dergipark.org.tr Computational analysis provides a theoretical basis for these experimental values, allowing for a comprehensive understanding of the molecule's stability. bjp-bg.com

| Parameter | Value |

|---|---|

| Zero-point vibrational energy | 105.15 (Kcal/Mol) |

| Thermal energy (Etotal) | 0.17 (Kcal/Mol) |

| Heat Capacity (Cv) | 32.89 (Cal/Mol-Kelvin) |

| Entropy (S) | 96.11 (Cal/Mol-Kelvin) |

Calculated thermodynamic parameters for the parent quinoline molecule using DFT (B3LYP/6-31+G(d,p)). Data sourced from reference scirp.org.

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of complex organic reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies, thereby gaining a detailed understanding of how a reaction proceeds. nih.gov

The synthesis of substituted quinolines can be achieved through various named reactions, such as the Combes, Friedländer, or Knorr syntheses. mdpi.com Computational chemistry allows for the detailed investigation of these synthetic pathways. By modeling the reactants, intermediates, and transition states, it is possible to calculate the energy barriers for each step of the reaction. This information helps to identify the rate-determining step and understand how factors like catalysts, solvents, and substituents influence the reaction outcome and efficiency. nih.gov For complex, multi-step syntheses, such as those used to produce functionalized quinolines, computational elucidation can guide the optimization of reaction conditions and even predict the feasibility of novel synthetic routes. nih.govnih.gov

Many reactions involving substituted aromatic rings can yield multiple isomers, making the control of regioselectivity a key challenge in organic synthesis. Computational modeling provides profound insights into the factors governing product formation. mdpi.comresearchgate.net For a molecule like this compound, reactions such as nucleophilic aromatic substitution could potentially occur at either the C3 or C4 position.

DFT calculations can predict the regiochemical outcome by analyzing the electronic properties of the ground-state molecule. researchgate.net Key indicators include:

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For a nucleophilic attack, the most positive (electron-deficient) regions are the most likely reaction sites. bhu.ac.in

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken population analysis) can indicate which carbon atom bonded to a chlorine is more electrophilic and thus more susceptible to nucleophilic attack. bhu.ac.in

Frontier Orbital Analysis: The distribution of the LUMO across the molecule is a powerful predictor for nucleophilic attack. The atom with the largest LUMO coefficient is often the most reactive site, as this is where the incoming nucleophile's HOMO will have the greatest overlap. researchgate.net

By calculating the activation energies for the formation of different possible products, computational models can quantitatively predict which regioisomer will be favored, providing a theoretical rationalization for experimentally observed outcomes. researchgate.net

Based on the comprehensive search for scientific literature, there are no available computational and theoretical studies specifically focused on "this compound" that address molecular docking, molecular dynamics simulations, or the analysis of non-covalent interactions. The required research findings for this specific compound are not present in the indexed scientific literature.

Therefore, it is not possible to generate the requested article as the necessary data for the specified sections and subsections on "this compound" does not exist in the provided search results.

Academic and Industrial Applications of 3,4 Dichloro 2 Methylquinoline Derivatives Excluding Clinical/therapeutic Dosage and Safety

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The strategic placement of two chlorine atoms on the 2-methylquinoline (B7769805) core makes 3,4-dichloro-2-methylquinoline a highly valuable intermediate in organic synthesis. Its utility lies in the differential reactivity of the C4-Cl and C3-Cl bonds, which allows for selective functionalization and the construction of complex heterocyclic systems.

A notable application of 3,4-dihalo-2-methylquinolines is in the synthesis of fused tetracyclic systems, such as 11-aryl-11H-indolo[3,2-c]quinolines. A key step in this synthesis is a chemoselective Suzuki reaction. In this reaction, 3,4-dihalo-2-methylquinolines react with o-bromophenylboronic acid. The reaction selectively occurs at the C4 position, which is more reactive towards palladium-catalyzed cross-coupling, to afford 3-(2-bromophenyl)-4-chloro-2-methylquinoline. This intermediate can then undergo a subsequent double carbon-nitrogen coupling reaction with various arylamines to yield the desired tetracyclic indolo[3,2-c]quinolines. This approach highlights the ability to selectively functionalize the C4 position while leaving the C3 chlorine intact for further transformations.

The reactivity of the chlorine atoms also allows for nucleophilic substitution reactions. For instance, the chlorine at the C4 position can be displaced by various nucleophiles, such as amines, to introduce new functional groups. This type of reaction is a common strategy for building molecular complexity and accessing a diverse range of substituted quinoline (B57606) derivatives. The amenability of this compound to such transformations underscores its importance as a foundational molecule for the synthesis of novel compounds with potential applications in various fields of chemistry.

Below is a table summarizing the synthetic utility of this compound derivatives:

| Reaction Type | Reagents | Product Type | Ref. |

| Chemoselective Suzuki Reaction | o-bromophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-(2-bromophenyl)-4-chloro-2-methylquinoline | |

| Double C-N Coupling | Arylamines, Pd₂(dba)₃, P(tBu)₃·HBF₄, NaOtBu | 11-aryl-11H-indolo[3,2-c]quinolines | |

| Nucleophilic Substitution | Amines | 4-amino-3-chloro-2-methylquinolines |

Applications in Materials Science

While specific data on this compound in materials science is limited, the broader class of quinoline derivatives has shown significant promise in this field. The versatile electronic properties and rigid structure of the quinoline ring make it an attractive component for the design of functional materials.

Luminescence Chemistry

Quinoline derivatives are known to exhibit luminescence, a property that is highly dependent on the nature and position of substituents on the quinoline ring. The introduction of different functional groups can tune the emission wavelength and quantum yield. While specific studies on the luminescence of this compound derivatives are not widely reported, the general principles suggest that derivatization at the C3 and C4 positions could lead to novel luminescent materials.

Polymerization Reactions

The role of this compound in polymerization reactions is not well-documented. However, quinoline-containing polymers have been synthesized and investigated for their unique properties. It is conceivable that functionalized derivatives of this compound could be incorporated into polymer chains as monomers to impart specific optical or electronic properties to the resulting material.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)

Quinoline derivatives have found application in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Certain quinoline-based compounds can act as electron-transporting materials or as fluorescent emitters in the emissive layer of an OLED device. The performance of these devices is critically dependent on the molecular structure of the quinoline derivative. Although direct application of this compound in OLEDs has not been extensively explored, its derivatives, obtainable through the synthetic routes mentioned earlier, could potentially be designed to possess the necessary electronic and photophysical properties for such applications.

Ligands for Metal Complexes

The nitrogen atom in the quinoline ring, along with other potential donor atoms introduced through substitution, makes quinoline derivatives excellent ligands for a variety of metal ions. The resulting metal complexes can exhibit interesting photophysical, catalytic, and magnetic properties. Derivatives of this compound, with appropriate functionalization at the chloro positions, could be designed to act as bidentate or polydentate ligands. The coordination of these ligands to metal centers could lead to the formation of novel complexes with potential applications in catalysis, sensing, or materials science. For instance, quinoline-based ligands have been used to synthesize complexes with transition metals for various catalytic transformations.

Mechanistic Biological Activity Studies (In Vitro)

The biological activities of quinoline derivatives are well-established, with many compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties. These activities are often attributed to the ability of the quinoline scaffold to interact with biological macromolecules such as DNA and enzymes.

While specific in vitro mechanistic studies on this compound derivatives are not extensively reported in the literature, research on analogous chlorinated quinolines provides some insights. The presence of chlorine atoms can significantly influence the biological activity of a molecule, often enhancing its efficacy. For example, some chlorinated quinolines have been shown to exhibit potent activity against various cancer cell lines.

The mechanism of action for many quinoline derivatives involves the inhibition of key cellular enzymes or the disruption of cellular processes. For instance, some quinoline compounds are known to target DNA gyrase and topoisomerase IV in bacteria, leading to their antimicrobial effects. In the context of anticancer activity, quinoline derivatives have been found to induce apoptosis and inhibit cell growth in various cancer cell lines.

It is important to note that these are general observations for the broader class of quinoline compounds. Detailed in vitro mechanistic studies would be necessary to elucidate the specific biological activities and modes of action of derivatives of this compound. Such studies would involve assays to determine their effects on specific cellular targets and pathways.

Enzyme Inhibition Mechanisms

Derivatives of the quinoline scaffold have been extensively studied as inhibitors of various enzymes critical to cellular function and disease progression. The mechanisms often involve specific interactions with the enzyme's active or allosteric sites.

ATPase: Quinoline derivatives have been identified as inhibitors of F₁Fₒ ATP synthase, a key enzyme in cellular energy metabolism. Certain derivatives target the enzyme's c-ring, which is embedded in the membrane and functions as a proton channel. By binding to the proton binding site on the c-ring, these compounds can disrupt the proton flow necessary for ATP synthesis. This mechanism has been explored for developing antibiotics, particularly against drug-resistant bacteria like Pseudomonas aeruginosa, which rely on this enzyme for growth. wikipedia.org The inhibitory effect is influenced by mutations in the H+ binding site on the c-ring, confirming this location as the likely target. wikipedia.org

Tyrosyl-tRNA Synthetase (TyrRS): As an essential enzyme in protein synthesis, TyrRS is a target for the development of new antibacterial agents. appliedmaterialsolutions.com While specific studies on this compound were not prominent, related compounds like 3-aryl-4-arylaminofuran-2(5H)-ones have shown potent inhibitory activity against TyrRS. The structure-activity relationship of these inhibitors revealed that substitutions, such as chlorine atoms on an aniline (B41778) moiety, significantly enhance the inhibitory effect, with some derivatives achieving an IC₅₀ value as low as 0.09 µM. fiveable.me Molecular docking studies suggest these inhibitors fit snugly into the enzyme's active site, explaining their potent activity. fiveable.me

Pyruvate (B1213749) Kinase (PKM2): The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer metabolism, making it an attractive therapeutic target. nih.gov Quinoline-8-sulfonamide derivatives have been designed as modulators of PKM2. nih.govnih.gov In silico and in vitro experiments have confirmed that certain derivatives can effectively reduce intracellular pyruvate levels in cancer cells, impacting cell viability and cycle distribution. nih.govnih.gov These findings highlight a strong structure-activity relationship where the quinoline structure is crucial for interacting with the PKM2 protein. nih.gov

DNA Gyrase B: Bacterial DNA gyrase is a well-established target for antibiotics. This enzyme is composed of two subunits, GyrA and GyrB. The GyrB subunit contains the ATPase activity that powers the DNA supercoiling reaction. mdpi.com Quinolone antibiotics are known inhibitors of DNA gyrase. appliedmaterialsolutions.com More recent research has focused on developing hybrid inhibitors that target both the GyrA and GyrB subunits to achieve superior antibacterial activity and potentially delay the emergence of resistance. googleapis.com For instance, hybrids of ciprofloxacin (B1669076) (a GyrA inhibitor) and ATP-competitive GyrB inhibitors have demonstrated low nanomolar inhibition of DNA gyrase and potent activity against Gram-negative pathogens. googleapis.com Molecular docking studies have helped in designing new quinoline derivatives that show significant binding scores within the DNA gyrase active site, sometimes surpassing reference drugs like ciprofloxacin. eurekaselect.com

Catechol-O-methyltransferase (COMT): COMT is a key enzyme in the metabolism of catecholamine neurotransmitters like dopamine. appliedmaterialsolutions.com Its inhibition is a therapeutic strategy for central nervous system disorders such as Parkinson's disease. epo.org 8-Hydroxyquinoline derivatives have been identified as potent COMT inhibitors, with a preference for the membrane-bound form of the enzyme (MB-COMT). appliedmaterialsolutions.com X-ray co-crystal structures show that these inhibitors chelate the magnesium ion in the active site, similar to natural catechol substrates. appliedmaterialsolutions.com

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. wikipedia.org Numerous quinoline derivatives have been developed and evaluated as AChE inhibitors. wikipedia.org Kinetic analyses have shown that some derivatives act as mixed-type inhibitors, indicating they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The spatial location of substituents on the quinoline ring, such as an amino group at the 4-position, is a critical determinant of inhibitory activity. wikipedia.org

Monoamine Oxidase B (MAO-B): MAO-B is another important target in the treatment of neurodegenerative diseases like Parkinson's. Quinoline and its derivatives have been shown to inhibit MAO-B. For example, quinolinic acid acts as a competitive inhibitor of MAO-B. More complex quinoline-sulfonamide hybrids have been designed as dual inhibitors of both cholinesterases and monoamine oxidases, showing competitive inhibition of MAO-B with IC₅₀ values in the sub-micromolar range.

| Enzyme Target | Quinoline Derivative Class | IC₅₀ Values | Mechanism of Inhibition |

| DNA Gyrase | Phenylquinoline-oxadiazole | 8.45 µM - 33.64 µM | ATP-competitive inhibition (GyrB) / DNA breakage-reunion interference (GyrA) |

| AChE | 4-N-phenylaminoquinoline | 1.94 µM | Mixed-type (binds CAS and PAS) |

| MAO-B | Quinoline-sulfonamide | 0.47 µM | Competitive |

| COMT | 8-Hydroxyquinoline | - | Chelation of active site magnesium |

| TyrRS | 3-aryl-4-arylaminofuran-2(5H)-one | 0.09 µM | Active site binding |

Disruption of Bacterial Cell Division (e.g., FtsZ Inhibition)

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of eukaryotic tubulin and is essential for forming the Z-ring, which initiates bacterial cell division. nih.gov Inhibition of FtsZ polymerization disrupts this process, making it a promising target for new antibiotics.

Several quinoline derivatives have been identified as FtsZ inhibitors. nih.govnih.gov For example, 6-Chloro-2-methyl-N-(4-propoxyphenyl)quinolin-4-amine was found to target FtsZ in Mycobacterium tuberculosis (Mtb). Cheminformatic analyses suggested that this quinoline compound may bind to the putative colchicine (B1669291) binding site in Mtb FtsZ. Other studies on 1-methylquinolinium (B1204318) derivatives have shown potent antibacterial activity by disrupting FtsZ's GTPase activity and its polymerization, leading to an interruption of cell division. nih.gov These compounds can induce changes in the secondary structure of the FtsZ protein upon binding to its interdomain cleft.

| Compound Class | Bacterial Target | Mechanism | Result |

| 1-Methylquinolinium derivatives | Gram-positive bacteria (e.g., S. aureus, S. epidermidis) | Promote FtsZ polymerization, disrupt GTPase activity | Interruption of bacterial cell division |

| 6-Chloro-2-methyl-N-(4-propoxyphenyl)quinolin-4-amine | Mycobacterium tuberculosis | Binds to putative colchicine site on FtsZ | Inhibition of FtsZ function |

Structure-Activity Relationship (SAR) Studies for In Vitro Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of quinoline-based compounds. Research has identified key structural features that influence their activity against various targets.

For antibacterial agents targeting DNA gyrase, the versatility of the quinoline ring allows for the development of hybrids, such as linking the quinoline core with hydrazone and isatin (B1672199) moieties. These modifications can target multiple bacterial mechanisms, including DNA gyrase. SAR studies on 2-arylvinylquinolines as antimalarial agents showed that a single double bond in the vinyl linker is optimal for potency, and substitutions on the aryl ring significantly impact activity.

In the context of anticancer activity, SAR studies of 2-arylquinoline derivatives revealed that substitutions at the C-6 position of the quinoline ring and the nature of the 2-aryl group are critical for cytotoxicity against cell lines like HeLa and PC3. Lipophilicity was also found to correlate with cytotoxic effects; more lipophilic aromatic quinolines generally displayed better activity than their partially saturated tetrahydroquinoline counterparts. For EGFR kinase inhibitors, SAR studies on quinazoline (B50416) (an isomer of quinoline) derivatives have shown that small, lipophilic groups on the 4-anilino moiety increase inhibitory activity, while the linker between different pharmacophores is mandatory for activity.

Antioxidant Mechanisms (e.g., Radical Scavenging)

Many quinoline derivatives exhibit antioxidant properties, which are often attributed to their ability to act as radical scavengers. The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). The efficacy of these compounds as antioxidants is evaluated by measuring their ability to scavenge stable free radicals like 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+).

Studies on dichloro-4-quinolinol-3-carboxylic acids have shown that the position of the chlorine atoms on the quinoline ring significantly influences their radical-scavenging ability. For instance, 5,7-dichloro-4-quinolinol-3-carboxylic acid was found to be highly effective at scavenging DPPH, ABTS•+, and galvinoxyl radicals. These compounds can also protect biological molecules, such as methyl linoleate (B1235992) and DNA, from oxidation induced by free radicals. The antioxidant activity is linked to parameters like ionization potential and bond dissociation energies, which dictate the ease of donating an electron or a hydrogen atom, respectively.

Other Industrial and Chemical Applications

Beyond pharmaceutical research, quinoline derivatives have applications in other industrial sectors.

The quinoline skeleton is a core component of several engineered agrochemicals. Its derivatives have been investigated for a range of applications in agriculture, including as antifungal agents against phytopathogenic fungi and as insecticides. For example, 4,7-dichloroquinoline (B193633) has shown notable insecticidal properties against the larvae of mosquito vectors for malaria and dengue. The pesticidal properties of quinoline can be enhanced by altering the positions of various chemical groups on the core structure.

Anti-foaming agents, or defoamers, are chemical additives used to reduce or hinder the formation of foam in industrial processes. Commonly used agents are typically insoluble oils, silicones, alcohols, or stearates. wikipedia.org Based on a review of the available scientific literature, there is no significant information to suggest that this compound or its related quinoline derivatives are utilized as anti-foaming agents. This application appears to fall outside the known chemical and industrial uses of this class of compounds.

Biocides, Vermicides, Fungicides, Rubber Chemicals, Flavoring Agents

Biocides:

Quinoline and its derivatives are recognized for their broad-spectrum biocidal properties, which has led to their investigation and use in various industrial and pharmaceutical applications. The nitrogen-containing heterocyclic structure of quinoline contributes to its ability to interfere with essential life processes in a wide range of organisms. While specific biocidal data for this compound is not extensively documented in publicly available literature, the general class of chlorinated quinolines has demonstrated notable biocidal effects. For instance, studies have shown that certain quinoline derivatives exhibit significant activity against various microorganisms. The introduction of chlorine atoms into the quinoline ring is a common strategy to enhance biocidal efficacy.

Vermicides:

Fungicides:

The fungicidal properties of quinoline derivatives are well-established, with several compounds being investigated for agricultural and material protection purposes. Chlorinated quinolines, in particular, have shown promise as effective antifungal agents. A patent for quinoline-based fungicides includes a compound structurally related to the subject of this article, 8-chloro-2-methyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline, highlighting the interest in chloro-methyl-quinoline structures for fungicidal applications. These compounds are known to inhibit the growth of various pathogenic fungi that can affect crops. The fungicidal activity is often attributed to the ability of the quinoline moiety to disrupt cellular respiration or cell membrane integrity in fungi.

Research into novel fungicides has explored a range of substituted quinolines. The table below summarizes the fungicidal activity of some quinoline derivatives against various plant pathogens.

| Compound/Derivative Class | Target Fungi | Efficacy/Observations |

| Chlorinated Quinolines | Plant pathogenic fungi | General fungicidal activity |

| 8-chloro-2-methyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline | Not specified in available abstracts | Patented as a fungicide |

Rubber Chemicals:

In the rubber industry, antioxidants are crucial additives that prevent the degradation of rubber products due to oxidation by atmospheric oxygen and ozone. Certain quinoline derivatives have been identified as effective antioxidants for rubber. A notable example is the polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), which is widely used as a rubber antioxidant. This compound functions by scavenging free radicals that initiate the degradation process, thereby extending the service life of rubber articles. While direct application of this compound as a rubber chemical is not documented in the available literature, the established use of a related methyl-substituted quinoline derivative suggests a potential area for future research and development. The antioxidant properties of these compounds are critical for maintaining the mechanical properties and durability of rubber products.

Flavoring Agents:

The use of quinoline and its derivatives as flavoring agents is a more specialized application. While some quinoline compounds are known to possess distinct aromas, there is no specific information in the reviewed literature to suggest that this compound is used as a flavoring agent. The sensory properties of chemical compounds are highly dependent on their specific molecular structure, and the presence of chlorine atoms can significantly alter the taste and aroma profile, often imparting bitter or chemical notes. Therefore, it is unlikely that a dichlorinated compound like this compound would be suitable for use in food or beverage applications.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dichloro-2-methylquinoline, and how can purity be validated experimentally?

- Methodology : Compare traditional Friedländer synthesis with microwave-assisted methods. Monitor reaction parameters (temperature, catalyst loading) and characterize products using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Cross-validate purity via HPLC with a C18 column (95:5 acetonitrile/water, 1.0 mL/min flow rate). Replicate experiments under controlled conditions to minimize batch-to-batch variability .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. Which spectroscopic techniques are most reliable for distinguishing positional isomers in this compound derivatives?

- Methodology : Use X-ray crystallography for definitive structural confirmation. Pair with -NMR chemical shift analysis (e.g., chloro-substituent effects on aromatic protons) and IR spectroscopy to identify functional groups. For ambiguous cases, employ computational NMR prediction tools (e.g., DFT-based software) .

Q. How does thermal stability of this compound vary under inert vs. oxidative atmospheres?

- Methodology : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen and air. Compare decomposition onset temperatures and residue mass. Validate results with differential scanning calorimetry (DSC) to detect exothermic/endothermic transitions. Use meta-analysis frameworks to reconcile discrepancies with prior literature .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Validate predictions experimentally via Suzuki-Miyaura coupling trials with aryl boronic acids. Use exploratory research designs to iteratively refine computational parameters .

Q. What strategies resolve contradictions in reported catalytic efficiency of this compound-based ligands?

- Methodology : Perform replicated analysis of catalytic cycles under standardized conditions (e.g., solvent, temperature, substrate ratio). Use multivariate statistical tools (ANOVA, PCA) to isolate variables (e.g., ligand steric effects vs. electronic contributions). Cross-reference with crystallographic data to confirm coordination geometry .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodology : Synthesize analogs with systematic substitutions (e.g., methyl to trifluoromethyl groups). Test in vitro against target enzymes (e.g., kinase assays) and correlate activity with steric/electronic descriptors (Hammett constants, logP). Apply machine learning to identify non-linear SAR trends .

Q. What experimental designs mitigate solubility limitations of this compound in polar solvents?

Q. How to assess environmental persistence of this compound in aquatic systems?

- Methodology : Conduct OECD 301F biodegradation tests with activated sludge. Complement with HPLC-MS to track degradation intermediates. Use QSAR models to predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna). Share datasets on collaborative platforms like ResearchGate for peer validation .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.